molecular formula C5H10F2O B12510113 1,1-Difluoro-3-methylbutan-2-ol

1,1-Difluoro-3-methylbutan-2-ol

Cat. No.: B12510113
M. Wt: 124.13 g/mol
InChI Key: LLRQYQBSCRTYGR-UHFFFAOYSA-N
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Description

1,1-Difluoro-3-methylbutan-2-ol (CAS 1538211-48-1) is a chemical compound with the molecular formula C5H10F2O and a molecular weight of 124.13 g/mol . It is an example of an α,α-difluoroalkyl alcohol, a class of compounds that has been historically difficult to access but is now available through advanced synthetic methods, such as visible light-mediated photocatalysis . These compounds are of significant interest in modern chemical research, particularly in the field of late-stage difluoromethylation, due to the unique properties imparted by the difluoromethyl (CF2H) group . The CF2H group is a valuable moiety in medicinal and agrochemical research because it can act as a hydrogen bond donor, influence lipophilicity, and improve metabolic stability, making it a potential bioisostere for groups like alcohols, thiols, and amines . Researchers are exploring the properties and potential applications of these novel difluoroalkyl alcohols, including their biological activities . This product is intended for research and further manufacturing purposes only. It is not for diagnostic or therapeutic use in humans or animals. Proper storage conditions recommend an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10F2O

Molecular Weight

124.13 g/mol

IUPAC Name

1,1-difluoro-3-methylbutan-2-ol

InChI

InChI=1S/C5H10F2O/c1-3(2)4(8)5(6)7/h3-5,8H,1-2H3

InChI Key

LLRQYQBSCRTYGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-3-methylbutan-2-ol can be synthesized through several methods. One common approach involves the fluorination of 3-methylbutan-2-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-3-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of azides, nitriles, or other substituted products.

Scientific Research Applications

1,1-Difluoro-3-methylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-difluoro-3-methylbutan-2-ol involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can undergo various chemical transformations, contributing to the compound’s versatility in different reactions.

Comparison with Similar Compounds

1,1-Difluoro-4-phenylbutan-2-ol (CAS: 145299-87-2)

  • Molecular Formula : C₁₀H₁₂F₂O
  • Molecular Weight : 178.2 g/mol
  • Key Differences: Substituted with a phenyl group at C4 instead of a methyl group. Higher molecular weight and lipophilicity due to the aromatic ring, likely enhancing its solubility in organic solvents. Limited hazard data available, but fluorinated aromatic alcohols often exhibit distinct reactivity in synthetic applications (e.g., as intermediates in pharmaceuticals) .

3,3-Dimethyl-2-butanol (CAS: 464-07-3)

  • Molecular Formula : C₆H₁₄O
  • Molecular Weight : 102.17 g/mol
  • Key Differences: Lacks fluorine atoms but shares a branched secondary alcohol structure. Lower polarity and molecular weight compared to the fluorinated target compound.

2,3-Dimethyl-1-butanol (CAS: 19550-30-2)

  • Molecular Formula : C₆H₁₄O
  • Molecular Weight : 102.17 g/mol
  • Key Differences: Primary alcohol with methyl branches at C2 and C3. Non-fluorinated, leading to lower density and boiling point compared to fluorinated analogs.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point Hazards
1,1-Difluoro-3-methylbutan-2-ol C₅H₁₀F₂O 124.13 N/A H225, H302, H315, H319, H335
1,1-Difluoro-4-phenylbutan-2-ol C₁₀H₁₂F₂O 178.2 N/A Not reported
3,3-Dimethyl-2-butanol C₆H₁₄O 102.17 ~135–140°C Flammable, irritant
2,3-Dimethyl-1-butanol C₆H₁₄O 102.17 ~150–155°C H315, H319

Table 2: Functional Group Impact on Properties

Feature This compound 3,3-Dimethyl-2-butanol
Fluorine Atoms Increases polarity, stability Absent
Hydroxyl Position Secondary alcohol Secondary alcohol
Branching Methyl at C3 Methyl at C3
Applications Specialty synthesis Chiral intermediates

Research Findings and Key Insights

  • Fluorine Effects: The presence of two fluorine atoms in this compound significantly enhances its electronegativity and thermal stability compared to non-fluorinated analogs like 3,3-dimethyl-2-butanol. This makes it a candidate for use in fluorinated polymers or agrochemicals .
  • Safety Considerations: The fluorinated compound requires stringent storage conditions (inert atmosphere) due to flammability, unlike non-fluorinated alcohols .

Biological Activity

1,1-Difluoro-3-methylbutan-2-ol (DFMB) is a fluorinated alcohol with the molecular formula C5H10F2O. Its unique structure, characterized by two fluorine atoms and a hydroxyl group, contributes to its distinct biological activity and potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of DFMB, including its mechanisms of action, interactions with biomolecules, and relevant case studies.

Structural Characteristics

The presence of fluorine atoms in DFMB enhances its lipophilicity and membrane permeability, which can facilitate interactions with various biological targets. The hydroxyl (-OH) group can participate in hydrogen bonding, influencing the compound's reactivity and binding affinity to proteins and enzymes.

DFMB's biological activity is primarily attributed to:

  • Hydrogen Bonding : The hydroxyl group allows DFMB to form hydrogen bonds with biomolecules, potentially modulating enzyme activities and receptor interactions.
  • Lipophilicity : The fluorine substituents increase the compound's ability to penetrate lipid membranes, enhancing its bioavailability.

In Vitro Studies

Research indicates that DFMB exhibits significant interactions with various enzymes and receptors. For instance:

  • Enzyme Modulation : DFMB has been shown to influence the activity of certain metabolic enzymes, suggesting a role in metabolic pathways.
  • Receptor Binding : Preliminary studies suggest potential binding affinity to specific receptors involved in cellular signaling pathways, which could be explored for therapeutic applications.

Case Studies

Several studies have investigated the biological implications of DFMB:

  • Case Study on Enzyme Interaction :
    • A study evaluated DFMB's effect on cytochrome P450 enzymes, revealing that it can act as an inhibitor, affecting drug metabolism pathways. This finding highlights its potential as a lead compound for developing new pharmacological agents .
  • Case Study on Cellular Uptake :
    • Research conducted on cellular uptake mechanisms demonstrated that DFMB's lipophilic nature allows it to cross cell membranes effectively. This property was assessed using various cell lines, indicating its potential utility in drug delivery systems .
  • Comparative Analysis with Similar Compounds :
    • Comparative studies with non-fluorinated analogs like 3-methylbutan-2-ol showed that DFMB has enhanced potency in modulating biological activities due to the presence of fluorine atoms. This suggests that fluorination can significantly impact the biological profiles of alcohols.

Applications in Drug Development

The unique properties of DFMB make it a candidate for further investigation in drug development:

  • Pharmaceutical Intermediate : Its role as an intermediate in synthesizing more complex molecules positions it as a valuable building block in pharmaceutical chemistry.
  • Potential Therapeutic Agent : Given its interaction with metabolic enzymes and receptors, DFMB could be explored for developing drugs targeting specific diseases or conditions.

Summary of Research Findings

Study FocusFindingsImplications
Enzyme InteractionInhibition of cytochrome P450 enzymesPotential for drug metabolism modulation
Cellular UptakeEffective membrane permeabilityUtility in drug delivery systems
Comparative AnalysisEnhanced activity compared to non-fluorinated analogsImportance of fluorination in drug design

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